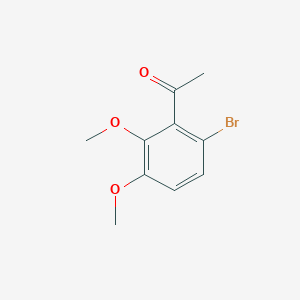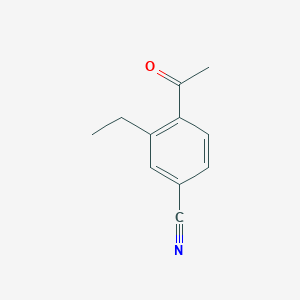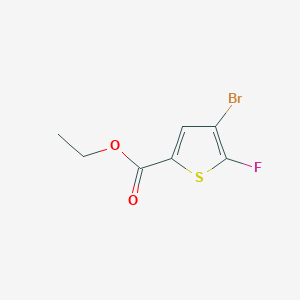
(6-Nitropyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Nitropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by a nitro group (-NO2) at the 6th position and a hydroxymethyl group (-CH2OH) at the 3rd position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitropyridin-3-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and functional group transformation. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group is then migrated from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings .
化学反応の分析
Types of Reactions: (6-Nitropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: 6-Nitropyridine-3-carboxylic acid.
Reduction: 6-Aminopyridin-3-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: (6-Nitropyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications .
作用機序
The mechanism of action of (6-Nitropyridin-3-yl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
3-Nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloro-5-nitropyridin-3-yl)methanol: Similar structure with a chlorine atom instead of a nitro group at the 5th position.
Uniqueness: (6-Nitropyridin-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
特性
IUPAC Name |
(6-nitropyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-3,9H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZLPFLGSLEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)


![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)

![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
